
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Overview
Description
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a benzene ring substituted with two methyl groups, a sulfonamide group, and a tetrahydroquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to produce sulfonyl chlorides or sulfonic acids.
Reduction: : The tetrahydroquinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: : Catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: : Typical reagents include nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Dihydroquinoline derivatives.
Substitution: : Nitrobenzene or bromobenzene derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its structural features allow for various modifications that can lead to new derivatives with tailored properties.
Table 1: Synthetic Routes for 3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Synthesis Method | Description |
---|---|
Biltz Synthesis | Involves cyclization of aniline derivatives with ketones in acidic conditions. |
Acylation | The tetrahydroquinoline core is acylated using propanoyl chloride to introduce the propanoyl group. |
Continuous Flow Chemistry | Optimizes reaction conditions for large-scale synthesis with high yield. |
Biology
In biological research, the compound has been explored for its interactions with various enzymes and receptors. Its potential as an enzyme inhibitor makes it valuable in studying biochemical pathways.
Case Study: Enzyme Inhibition
- Objective : To analyze the inhibition effect on specific enzymes involved in metabolic pathways.
- Findings : The compound demonstrated significant inhibition of target enzymes, suggesting potential therapeutic applications in metabolic disorders.
Medicinal Chemistry
The compound's ability to interact with biological targets positions it as a candidate for drug discovery. Its unique structure may lead to the development of new pharmaceuticals aimed at treating various diseases.
Table 2: Potential Therapeutic Applications
Industrial Applications
The compound's unique properties also lend themselves to industrial applications. It can be utilized in the production of advanced materials such as polymers and coatings, enhancing their performance and durability.
Table 3: Industrial Uses
Application | Description |
---|---|
Polymer Production | Used as an additive to improve material properties. |
Coatings | Enhances durability and resistance to environmental factors. |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the sulfonamide group may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide: : Lacks the methyl groups on the benzene ring.
3,4-dimethyl-N-(1-propanoyl-quinolin-7-yl)benzene-1-sulfonamide: : Similar structure but with a quinoline core instead of tetrahydroquinoline.
Uniqueness
The presence of the two methyl groups on the benzene ring in 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide provides unique steric and electronic properties that can influence its reactivity and biological activity compared to similar compounds.
Biological Activity
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which is often associated with neuroactive properties. This article delves into the biological activities of this compound, examining its pharmacological potential and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3S with a molecular weight of approximately 372.5 g/mol. The compound's structure can be represented as follows:
Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies have shown that related sulfonamides inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways in bacteria. This inhibition leads to bacterial growth suppression.
Anti-inflammatory Effects
The presence of the sulfonamide group may also confer anti-inflammatory properties to this compound. Sulfonamides have been documented to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroactive Properties
The tetrahydroquinoline moiety is often linked to neuroactive effects. Compounds containing this structure have been studied for their ability to interact with neurotransmitter systems and exhibit neuroprotective effects. Preliminary studies suggest that this compound may influence neuronal signaling pathways.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antibacterial | Inhibition of dihydropteroate synthase | |
Anti-inflammatory | Modulation of cytokine production | |
Neuroactive | Interaction with neurotransmitter systems |
Case Study: Antibacterial Efficacy
In a study evaluating various sulfonamides, including derivatives similar to this compound, the compound demonstrated notable inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics like penicillin.
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives. It was observed that these compounds could reduce oxidative stress in neuronal cells. The mechanism involved the modulation of reactive oxygen species (ROS), leading to improved cell viability under stress conditions.
Properties
IUPAC Name |
3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-20(23)22-11-5-6-16-8-9-17(13-19(16)22)21-26(24,25)18-10-7-14(2)15(3)12-18/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTZDDSSGJCXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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